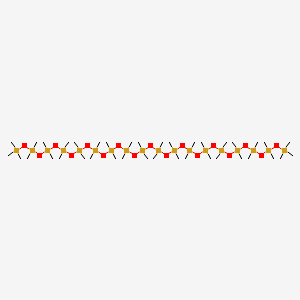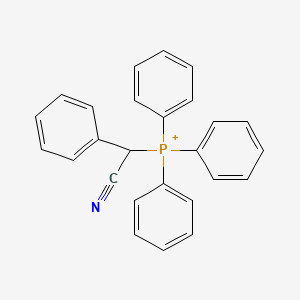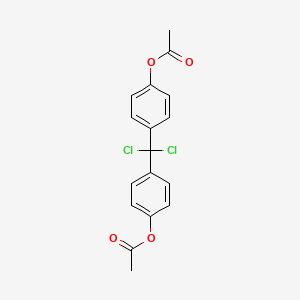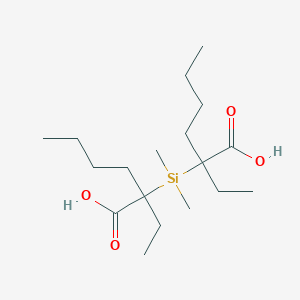
Dimethylsilylene bis(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilylene bis(2-ethylhexanoate) is an organosilicon compound with the molecular formula C18H36O4Si and a molecular weight of 344.56 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylsilylene bis(2-ethylhexanoate) can be synthesized through the esterification of dimethylsilanediol with 2-ethylhexanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethylsilylene bis(2-ethylhexanoate) involves the continuous esterification of dimethylsilanediol with 2-ethylhexanoic acid in the presence of a suitable catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilylene bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: It can be reduced to form dimethylsilanediol and 2-ethylhexanol.
Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide and other silicon-containing oxidation products.
Reduction: Dimethylsilanediol and 2-ethylhexanol.
Substitution: Various alkyl or aryl-substituted silanes.
Applications De Recherche Scientifique
Dimethylsilylene bis(2-ethylhexanoate) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dimethylsilylene bis(2-ethylhexanoate) involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of three-dimensional networks. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare metal derivatives that are soluble in nonpolar organic solvents.
Dimethylsilanediol: A precursor for the synthesis of various organosilicon compounds.
Hexanoic acid: Another carboxylic acid used in the synthesis of esters and other organic compounds.
Uniqueness
Dimethylsilylene bis(2-ethylhexanoate) is unique due to its dual ester functionality and the presence of a silicon atom, which imparts distinct chemical properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
55621-06-2 |
|---|---|
Formule moléculaire |
C18H36O4Si |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
2-[3-carboxyheptan-3-yl(dimethyl)silyl]-2-ethylhexanoic acid |
InChI |
InChI=1S/C18H36O4Si/c1-7-11-13-17(9-3,15(19)20)23(5,6)18(10-4,16(21)22)14-12-8-2/h7-14H2,1-6H3,(H,19,20)(H,21,22) |
Clé InChI |
GXYALPPHQAMUSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C(=O)O)[Si](C)(C)C(CC)(CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


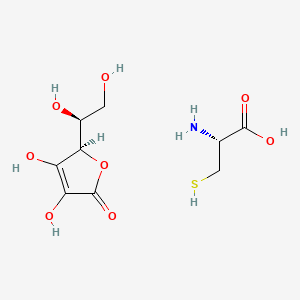


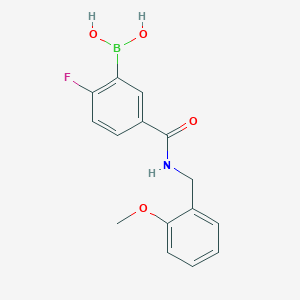


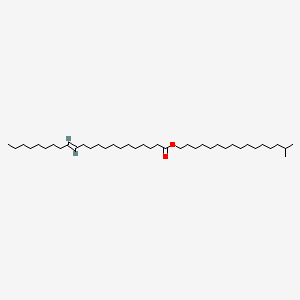
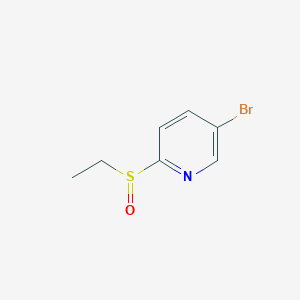

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
